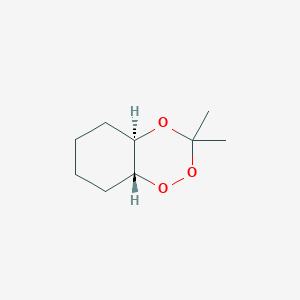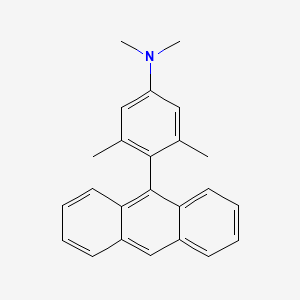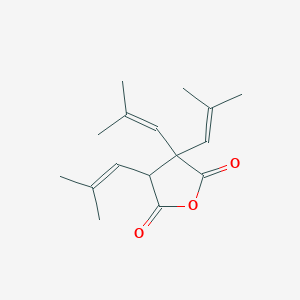
Triisobutenylsuccinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisobutenylsuccinic anhydride is an organic compound that belongs to the class of succinic anhydrides. It is derived from the reaction of maleic anhydride with triisobutene. This compound is widely used in various industrial applications, particularly as an intermediate in the production of surfactants, lubricants, and additives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisobutenylsuccinic anhydride is typically synthesized through the Alder-ene reaction between maleic anhydride and triisobutene. This reaction occurs at elevated temperatures, usually between 180°C and 220°C, in the presence of a radical initiator. The reaction proceeds as follows:
Maleic anhydride+Triisobutene→Triisobutenylsuccinic anhydride
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where maleic anhydride and triisobutene are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Triisobutenylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form triisobutenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water at elevated temperatures.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Amidation: Involves the use of primary or secondary amines, often under mild heating.
Major Products Formed
Hydrolysis: Triisobutenylsuccinic acid.
Esterification: Triisobutenylsuccinic esters.
Amidation: Triisobutenylsuccinic amides.
Scientific Research Applications
Triisobutenylsuccinic anhydride has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and additives for fuels and lubricants.
Mechanism of Action
The mechanism of action of triisobutenylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of corresponding acids, esters, or amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Triisobutenylsuccinic anhydride can be compared with other similar compounds, such as:
Maleic anhydride: Similar in structure but lacks the triisobutene group.
Polyisobutylene succinic anhydride: Contains a polyisobutylene chain instead of triisobutene.
Succinic anhydride: The simplest form of succinic anhydride without any substituents.
The uniqueness of this compound lies in its triisobutene group, which imparts specific properties and reactivity, making it suitable for specialized applications in various industries.
Properties
CAS No. |
63979-83-9 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
3,3,4-tris(2-methylprop-1-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H22O3/c1-10(2)7-13-14(17)19-15(18)16(13,8-11(3)4)9-12(5)6/h7-9,13H,1-6H3 |
InChI Key |
IGFXDIOXQABHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(=O)OC(=O)C1(C=C(C)C)C=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


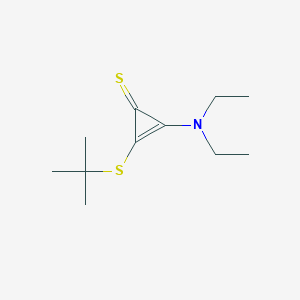
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)

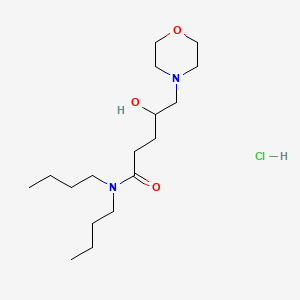

silane](/img/structure/B14494236.png)


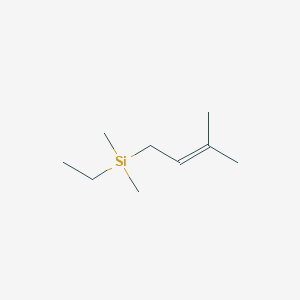
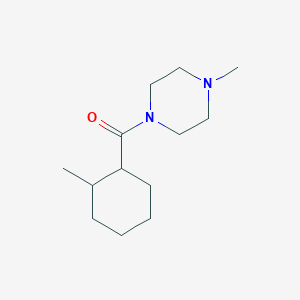

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
